![molecular formula C20H16N4O2 B2943144 1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941990-56-3](/img/structure/B2943144.png)

1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is similar to natural purine . It’s associated with a wide range of biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds often involves scaffold hopping and computer-aided drug design . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The structure of similar compounds often involves an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include condensation, cyclization, and methylation .Scientific Research Applications

Synthesis and Chemical Properties

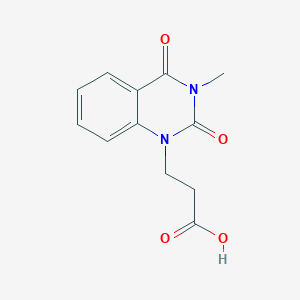

A notable study on the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, which share a similar structural motif with the compound , demonstrates the compound's relevance in the development of new therapeutic agents with favorable cerebral and peripheral effects. This synthesis involves multiple steps including thermal fusion and hydrogenolysis, indicating the complexity and the synthetic versatility of pyrido-pyrimidine derivatives (Furrer, Wágner, & Fehlhaber, 1994).

Pharmacological Potential

Research into compounds with similar structures, such as pyrido-pyrimidine derivatives, has highlighted their potential in pharmacology, including antibacterial, fungicidal activities, and as antagonists for specific receptors. Novel synthesis methods for these compounds further underscore their significance in drug development and the exploration of their pharmacological properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Biopharmaceutical Properties

Another study focused on pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, providing insights into their biopharmaceutical properties. The research demonstrated a significant variation in their solubility, permeability, and predicted human in vivo clearance values, highlighting the potential for tailored pharmaceutical applications based on these chemical properties (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).

Antimicrobial and Antitumor Activities

Derivatives of pyrido-pyrimidine, such as Schiff bases with certain amino acids, have shown promising results in antibacterial and antitumor testing. The synthesis of these new series demonstrates the compound's versatile framework for developing potential therapeutic agents with significant biological activities (Alwan, Abdul-Sahib Al Kaabi, & Hashim, 2014).

Chemical Characterization and Catalysis

Studies have also explored the structural characterization of similar compounds, revealing their complex chemical behavior and potential applications in catalysis and materials science. For instance, the synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via copper(II)-catalyzed reactions showcases the applicability of these compounds in creating novel materials with unique properties (Liu & Sun, 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c25-19-18-17(7-4-10-22-18)23(13-15-5-2-1-3-6-15)20(26)24(19)14-16-8-11-21-12-9-16/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVLCLGQESJQED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=NC=C4)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-methylaniline](/img/structure/B2943064.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2943066.png)

![4-{5-[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2943072.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B2943074.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2943078.png)

![(E)-2-(2-Chlorophenyl)-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2943084.png)